

Application Note: NMR Characterization of Olanzapine Lactam Impurity

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Compound of Interest

Compound Name: Olanzapine Lactam Impurity

Cat. No.: B13390252

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Abstract

This application note provides a comprehensive guide to the characterization of **Olanzapine Lactam Impurity**, a significant degradation product of the antipsychotic drug olanzapine, using ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. The structural integrity and purity of active pharmaceutical ingredients (APIs) are paramount, and robust analytical methods are essential for identifying and quantifying impurities.[1] NMR spectroscopy is an indispensable tool for the unequivocal structural elucidation of these impurities.[2][3][4] This document details the necessary protocols for sample preparation, data acquisition, and spectral interpretation, designed for researchers, scientists, and drug development professionals.

Introduction: The Imperative of Impurity Profiling

Olanzapine is a widely prescribed second-generation atypical antipsychotic agent effective in the treatment of schizophrenia and bipolar disorder.[5][6] As with any pharmaceutical compound, olanzapine can degrade under various stress conditions, such as exposure to heat, light, or oxidation, leading to the formation of impurities.[5][7] Regulatory bodies like the

International Conference on Harmonisation (ICH) mandate the identification and characterization of any impurity present above a specified threshold.[6]

One of the primary oxidative degradation products is **Olanzapine Lactam Impurity**, also known as Olanzapine Ketolactam.[5][8][9][10] Its formation involves the oxidative cleavage of the thiophene ring in the parent olanzapine molecule.[5][10] Accurate characterization of this impurity is critical for quality control, ensuring the safety and efficacy of the final drug product. NMR spectroscopy offers an unparalleled ability to provide detailed structural information, making it the gold standard for identifying unknown compounds.[1][2][4] This guide establishes a definitive protocol for its characterization.

Analyte Overview: Olanzapine Lactam Impurity

A thorough understanding of the analyte's properties is the foundation of any analytical method.

Property	Value
IUPAC Name	(3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one[7][11]
Synonyms	Olanzapine Ketolactam Impurity[8][9]
CAS Number	1017241-34-7[5][7][8][11]
Molecular Formula	C ₁₇ H ₂₀ N ₄ O ₂ [7][8][9]
Molecular Weight	312.37 g/mol [8][9][11]
Appearance	Light yellow to yellow solid[5]
Origin	Oxidative degradation product of Olanzapine[5][7][10]

Below is the chemical structure of the impurity with atom numbering for NMR assignment purposes.

Caption: Structure of **Olanzapine Lactam Impurity** with atom numbering.

Experimental Protocols

Adherence to a meticulous protocol is essential for reproducible, high-quality NMR data. Instrument performance should be routinely verified through Performance Qualification (PQ) using established standards.[12]

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.

Materials:

- **Olanzapine Lactam Impurity** Reference Standard ($\geq 98\%$ purity)[9]
- Deuterated Solvent: Dimethyl sulfoxide- d_6 (DMSO- d_6 , 99.9 atom % D)
- Internal Standard (optional): Tetramethylsilane (TMS)
- High-precision 5 mm NMR tubes, clean and unscratched[13]
- Glass vial and pasture pipette

Protocol:

- Weighing: Accurately weigh 10-20 mg of the **Olanzapine Lactam Impurity** standard into a clean glass vial. This concentration is sufficient for ^1H NMR and generally adequate for ^{13}C NMR on modern spectrometers.[13][14] For dedicated ^{13}C acquisition on less sensitive instruments, up to 50 mg may be required.[14]
- Dissolution: Add approximately 0.7 mL of DMSO- d_6 to the vial. DMSO- d_6 is an excellent solvent for this class of compounds.[7]
- Homogenization: Gently vortex the vial until the sample is completely dissolved. A clear, homogeneous solution is critical; any particulate matter will degrade spectral quality, specifically the magnetic field homogeneity (shimming).[15]

- Transfer: Using a pasture pipette, carefully transfer the solution into a 5 mm NMR tube. Avoid creating air bubbles. The final sample height should be approximately 4-5 cm.[15][16]
- Referencing: If an internal standard is used, add a minimal amount of TMS. The TMS signal will be used to reference the chemical shift scale to 0.00 ppm.[17][18]
- Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.[16]

NMR Data Acquisition

The following parameters are provided as a validated starting point for a 400 MHz spectrometer.

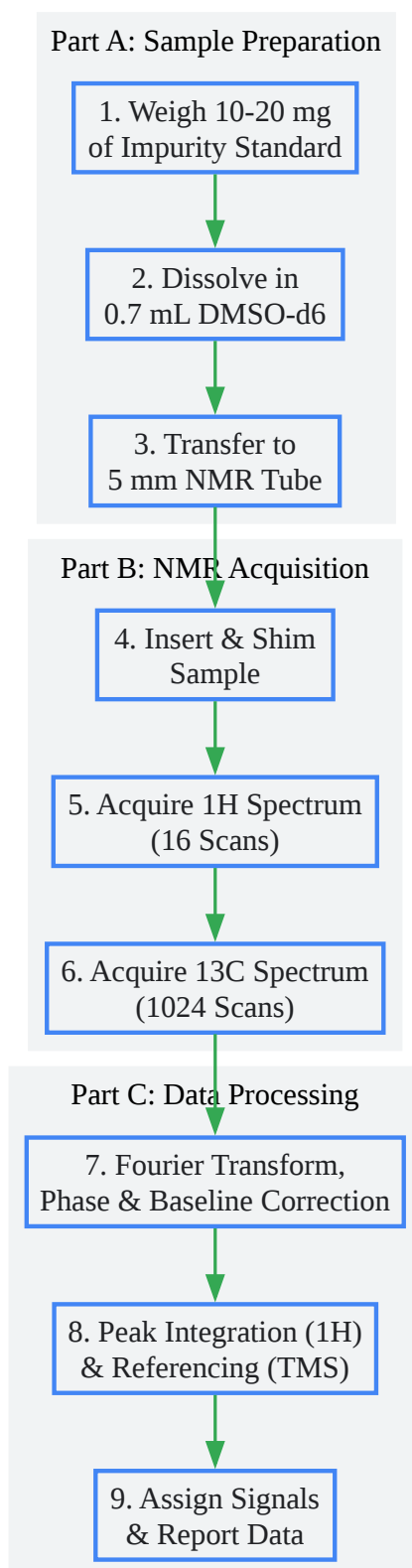
¹H NMR Spectroscopy Parameters:

- Spectrometer: 400 MHz
- Nucleus: ¹H
- Solvent: DMSO-d₆
- Temperature: 298 K (25 °C)
- Pulse Program: zg30 (standard 30-degree pulse)
- Number of Scans (NS): 16
- Relaxation Delay (D1): 2.0 seconds
- Acquisition Time (AQ): 4.1 seconds
- Spectral Width (SW): 20 ppm (-2 to 18 ppm)

¹³C NMR Spectroscopy Parameters:

- Spectrometer: 100 MHz (for a 400 MHz ¹H instrument)
- Nucleus: ¹³C

- Decoupling: Proton Broadband Decoupling (zgpg30)[19]
- Solvent: DMSO-d₆
- Temperature: 298 K (25 °C)
- Pulse Program: zgpg30 (power-gated decoupling for NOE enhancement)
- Number of Scans (NS): 1024
- Relaxation Delay (D1): 2.0 seconds
- Acquisition Time (AQ): 1.3 seconds
- Spectral Width (SW): 240 ppm (-15 to 225 ppm)[20]



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Caption: Standard workflow for NMR characterization.

Data Interpretation and Spectral Assignment

The following tables present the expected chemical shifts and assignments for the **Olanzapine Lactam Impurity** in DMSO-d₆. These assignments are based on published data and predictive models for similar chemical environments.[\[10\]](#)[\[17\]](#)[\[18\]](#)

¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J, Hz)	Assignment
~9.65	s (broad)	1H	-	NH (Amide, N7-H)
~7.00 - 7.25	m	4H	-	Aromatic Protons (C1-H, C2-H, C3-H, C4-H)
~5.50	s	1H	-	Vinyllic Proton (C20-H)
~3.40	m	4H	-	Piperazine Protons (C15-H ₂ , C18-H ₂)
~2.55	m	4H	-	Piperazine Protons (C16-H ₂ , C18-H ₂)
~2.30	s	3H	-	N-Methyl Protons (C19-H ₃)
~2.15	s	3H	-	Acetyl Methyl Protons (C21-H ₃)

Note: The solvent residual peak for DMSO-d₆ appears at ~2.50 ppm. The piperazine signals at ~2.55 ppm may be partially obscured by this peak.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a singlet, with its chemical shift indicating its functional group and electronic environment.[19]
[21]

Chemical Shift (δ, ppm)	Assignment
~204.5	C=O (Ketone, C21)
~168.0	C=O (Lactam, C8)
~160.5	C=N (Amidine, C9)
~140 - 120	Aromatic & Diazepine Carbons (C1, C2, C3, C4, C5, C6)
~100.0	=CH (Vinyllic, C20)
~54.5	Piperazine Carbons (C16, C18)
~46.0	N-CH ₃ (C19)
~42.5	Piperazine Carbons (C15, C18)
~28.0	CO-CH ₃ (C21)

Conclusion

This application note provides a validated, step-by-step protocol for the definitive structural characterization of **Olanzapine Lactam Impurity** using ¹H and ¹³C NMR spectroscopy. The provided experimental parameters and spectral assignments serve as a reliable reference for quality control laboratories, research and development teams, and analytical scientists involved in the pharmaceutical industry. For unambiguous assignment, especially in complex mixtures, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are recommended as a supplementary, confirmatory step.[6][22] The application of this robust NMR methodology

ensures the accurate identification of this critical impurity, thereby upholding the rigorous quality and safety standards required for pharmaceutical products.

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